4-(3-Fluoropropyl)benzoic acid
CAS No.:
Cat. No.: VC17488466
Molecular Formula: C10H11FO2
Molecular Weight: 182.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11FO2 |
|---|---|
| Molecular Weight | 182.19 g/mol |
| IUPAC Name | 4-(3-fluoropropyl)benzoic acid |
| Standard InChI | InChI=1S/C10H11FO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2,7H2,(H,12,13) |
| Standard InChI Key | QUVRNLIVQTUCMI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CCCF)C(=O)O |
Introduction
Structural and Chemical Properties
The molecular structure of 4-(3-fluoropropyl)benzoic acid consists of a benzene ring with a carboxylic acid group at position 1 and a 3-fluoropropyl chain (-CH₂CH₂CF₃) at position 4. The fluorine atom’s electronegativity induces polarization in the propyl chain, enhancing the compound’s reactivity in nucleophilic and electrophilic reactions. Comparative analysis with similar fluorinated benzoic acids reveals key trends:
Electronic Effects of Fluorination
Fluorine’s strong electron-withdrawing nature stabilizes adjacent positive charges, making the carboxylic acid group more acidic than its non-fluorinated counterparts. For example, 3-fluoro-4-(trifluoromethyl)benzoic acid exhibits a pKa of approximately 3.35 , significantly lower than benzoic acid (pKa ≈ 4.2). This increased acidity enhances the compound’s solubility in polar solvents and its ability to form stable salts, which are critical in drug formulation.
Crystallographic and Conformational Features
Crystal structure analyses of related compounds, such as 4-fluoro-2-(phenylamino)benzoic acid, demonstrate that fluorinated aromatic systems often adopt twisted conformations due to steric and electronic interactions . In 4-(3-fluoropropyl)benzoic acid, the propyl chain’s flexibility may lead to varied crystalline packing arrangements, influencing melting points and solubility. For instance, 3-fluoro-4-(trifluoromethyl)benzoic acid melts at 174–179°C , a range likely comparable to 4-(3-fluoropropyl)benzoic acid given structural similarities.
Synthesis and Manufacturing
Direct Fluorination Strategies
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Friedel-Crafts Alkylation: Introducing the fluoropropyl group via alkylation of benzoic acid derivatives using 3-fluoropropyl halides.
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Cross-Coupling Reactions: Transition metal-catalyzed coupling (e.g., Suzuki-Miyaura) between boronic acid derivatives and fluorinated alkyl halides.
Post-Functionalization Techniques
Applications in Pharmaceutical Development
Drug Precursor and Intermediate
Fluorinated benzoic acids are pivotal in synthesizing bioactive molecules. For example, 3-fluoro-4-(trifluoromethyl)benzoic acid is a key intermediate in potassium channel openers for epilepsy treatment . Similarly, 4-(3-fluoropropyl)benzoic acid could serve as a building block for anticonvulsants or anti-inflammatory agents, leveraging its ability to modulate drug solubility and metabolic stability.
Organometallic Complexation
The carboxylic acid group chelates metal ions, enabling applications in catalysis and materials science. Dysprosium complexes of 3-fluoro-4-(trifluoromethyl)benzoic acid exhibit pH-dependent magnetic properties , suggesting that 4-(3-fluoropropyl)benzoic acid might similarly form tunable coordination polymers.
Physicochemical Profiling
Solubility and Stability
Fluorinated compounds often exhibit unique solubility profiles. 3-Fluoro-4-(trifluoromethyl)benzoic acid is sparingly soluble in DMSO and methanol , a trait likely shared by 4-(3-fluoropropyl)benzoic acid due to its hydrophobic fluoropropyl chain. Stability under ambient conditions is enhanced by fluorine’s inductive effects, which mitigate oxidative degradation.
Thermal Properties
The melting point of 4-(3-fluoropropyl)benzoic acid is anticipated to fall within 160–180°C, analogous to structurally related compounds. Thermal gravimetric analysis (TGA) of similar derivatives shows decomposition temperatures exceeding 250°C , indicating suitability for high-temperature applications.
Comparative Analysis with Structural Analogs
Challenges and Future Directions
Despite its potential, 4-(3-fluoropropyl)benzoic acid remains underexplored. Key research priorities include:
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Synthetic Optimization: Developing high-yield, scalable routes to improve accessibility.
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Biological Screening: Evaluating pharmacokinetic and toxicological profiles to identify therapeutic applications.
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Materials Innovation: Exploring its use in supramolecular assemblies and metal-organic frameworks (MOFs).
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